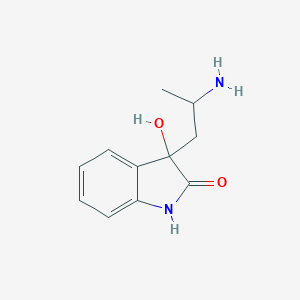
2,3-Dibenzylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzylbutane-1,4-diol is a chemical compound that has attracted significant attention in scientific research due to its potential biological and medicinal applications. This compound belongs to the class of organic compounds known as diols and is commonly used as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dibenzylbutane-1,4-diol is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as inflammation, oxidative stress, and cell proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,3-Dibenzylbutane-1,4-diol can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dibenzylbutane-1,4-diol in lab experiments is its relatively low toxicity compared to other organic compounds. However, its limited solubility in water can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several areas of future research that could be explored with regards to 2,3-Dibenzylbutane-1,4-diol. For example, further studies could be conducted to elucidate the mechanism of action of this compound and identify specific signaling pathways that it modulates. Additionally, the potential use of 2,3-Dibenzylbutane-1,4-diol in the treatment of neurodegenerative disorders such as Alzheimer's disease could be further explored. Finally, the synthesis of novel derivatives of 2,3-Dibenzylbutane-1,4-diol could be investigated to identify compounds with improved biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 2,3-Dibenzylbutane-1,4-diol is a chemical compound with significant potential for medicinal applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and explore its potential in treating various diseases and disorders.
Méthodes De Synthèse
The synthesis of 2,3-Dibenzylbutane-1,4-diol is typically achieved through a multistep process that involves the reaction of benzyl chloride with butanediol in the presence of a strong base such as sodium hydroxide. The resulting product is then subjected to a series of purification steps such as recrystallization to obtain a pure sample of 2,3-Dibenzylbutane-1,4-diol.
Applications De Recherche Scientifique
2,3-Dibenzylbutane-1,4-diol has been extensively studied for its potential medicinal applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
101787-58-0 |
|---|---|
Nom du produit |
2,3-Dibenzylbutane-1,4-diol |
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2,3-dibenzylbutane-1,4-diol |
InChI |
InChI=1S/C18H22O2/c19-13-17(11-15-7-3-1-4-8-15)18(14-20)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
Clé InChI |
OWUUJFPCWLFCIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
SMILES canonique |
C1=CC=C(C=C1)CC(CO)C(CC2=CC=CC=C2)CO |
Synonymes |
2,3-DBB 2,3-dibenzylbutane-1,4-diol 2,3-dibenzylbutane-1,4-diol, (R*,R*)-(+-)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(+)-isomer 2,3-dibenzylbutane-1,4-diol, (R*,S*)-(-)-isomer hattalin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



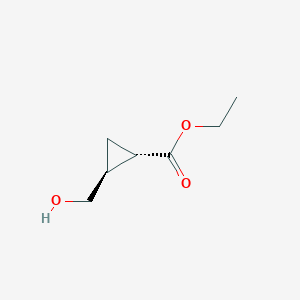
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
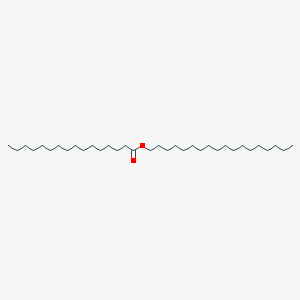
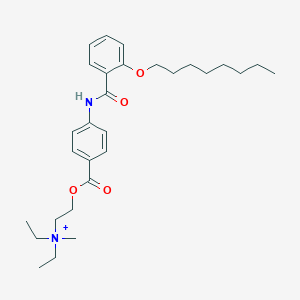
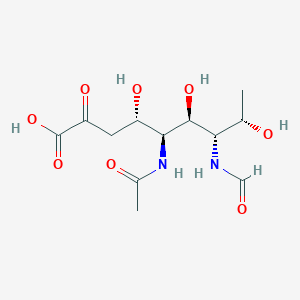
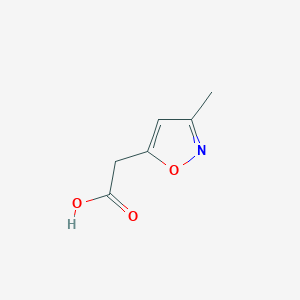
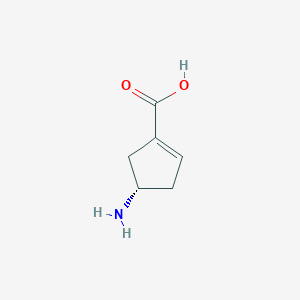
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
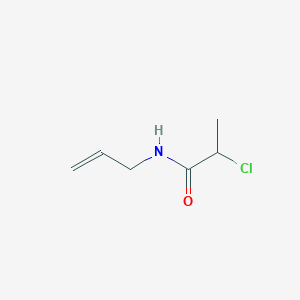
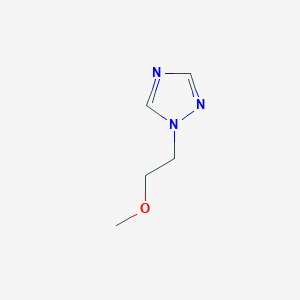
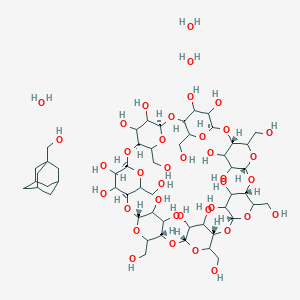
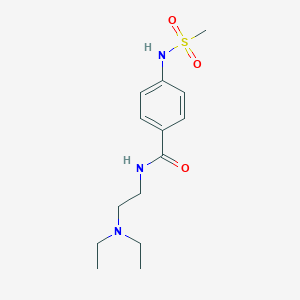
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
